1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a five-membered ring structure with two nitrogen atoms, making it a valuable scaffold for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1,4-dimethylpyrazole followed by carboxylation. One common method includes the reaction of 1,4-dimethylpyrazole with nitric acid under controlled temperature conditions to introduce the nitro group. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products. The use of catalysts, such as transition metals, can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alcohols, acid catalysts.
Cyclization: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
Reduction: 1,4-Dimethyl-3-amino-1H-pyrazole-5-carboxylic acid.
Esterification: 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylate esters.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, altering the activity of target enzymes. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-3-amino-1H-pyrazole-5-carboxylic acid
- 1,4-Dimethyl-3-nitro-1H-pyrazole-4-carboxylic acid
- 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylate esters
Uniqueness
1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C6H7N3O4 |
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Molecular Weight |
185.14 g/mol |
IUPAC Name |
2,4-dimethyl-5-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7N3O4/c1-3-4(6(10)11)8(2)7-5(3)9(12)13/h1-2H3,(H,10,11) |
InChI Key |
MORGCFGXHLPJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1[N+](=O)[O-])C)C(=O)O |
Origin of Product |
United States |
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